molecular formula C23H15N3O3 B2810928 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-24-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide

货号: B2810928
CAS 编号: 477556-24-4
分子量: 381.391
InChI 键: RSJVUMNOFFACFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a phenyl group substituted with a chromene-3-carboxamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities .

属性

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-21-16-8-1-4-11-20(16)29-13-17(21)23(28)24-15-7-5-6-14(12-15)22-25-18-9-2-3-10-19(18)26-22/h1-13H,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVUMNOFFACFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structural Overview

The compound features a chromene core linked to a benzo[d]imidazole moiety, which is known for its diverse biological properties. The structural configuration is significant for its interaction with biological targets.

  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression, such as kinases . In particular, studies indicate its ability to inhibit EGFR , HER2 , and CDK2 kinases, which are critical in cell cycle regulation and proliferation .
    • Molecular docking studies suggest that the compound binds effectively to these targets, leading to a cascade of cellular responses including apoptosis and cell cycle arrest .
  • Induction of Apoptosis :
    • Research indicates that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed upregulation of pro-apoptotic factors such as caspase-3 and Bax , alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

A summary of the biological activity data is presented in the following table:

Activity Type Target/Cell Line IC50 (µM) Mechanism
CytotoxicityHepG2 Liver Cancer Cells7.82 - 21.48Induction of apoptosis
Kinase InhibitionEGFR, HER2, CDK2< 10Competitive inhibition
Enzyme Inhibitionα-glucosidase0.71Non-competitive inhibition

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HepG2, with promising results indicating significant inhibition of cell growth at low concentrations .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound's binding to target kinases leads to alterations in signaling pathways associated with cancer cell survival and proliferation. The induction of apoptosis was confirmed through flow cytometry assays and Western blot analyses .

相似化合物的比较

Target Compound vs. Benzimidazole-Benzamide Derivatives ()

The target compound shares the benzimidazole-phenyl backbone with compounds 11–15 from . However, it differs in the substitution pattern:

  • Substituent Type : The target compound features a chromene-3-carboxamide group, whereas compounds 11–15 have aromatic amide substituents with methoxy or hydroxy groups.
  • Synthesis: synthesizes analogs via condensation reactions of 2-aminophenol or substituted anilines, while the target compound’s synthesis likely involves coupling chromene-3-carboxylic acid with a benzimidazole-phenylamine intermediate.

Target Compound vs. N-Sulfonylacetamidines ()

Compounds in incorporate sulfonyl and alkyl/aryl groups via copper-catalyzed coupling, diverging from the target compound’s chromene-carboxamide structure. Both classes highlight the adaptability of benzimidazole in forming diverse pharmacophores, but the target compound’s chromene moiety may offer distinct electronic properties compared to sulfonyl groups.

Target Compound vs. Multi-Benzimidazole Derivatives ()

Compounds like 2a and 2d () feature dual benzimidazole-amino groups and halogen substituents, which enhance intermolecular interactions (e.g., hydrogen bonding) and thermal stability (melting points >300°C).

Physical and Thermal Properties

A comparison of key physical properties is summarized below:

Compound Class Substituent Melting Point (°C) Key Structural Feature
Target Compound Chromene-3-carboxamide Not reported Chromene ring for rigidity
Benzimidazole-Benzamides (11–15) Methoxy/Hydroxy groups 258–>300 Polar substituents enhance H-bonding
N-Sulfonylacetamidines Sulfonyl/alkyl groups Not reported Sulfonyl groups for solubility
Multi-Benzimidazoles (2a, 2d) Halogens/amino groups >300 Dual benzimidazole cores

The absence of polar groups (e.g., hydroxy) in the target compound suggests lower melting points compared to compounds 14–15 () but higher lipophilicity than sulfonyl derivatives ().

常见问题

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scaling-up issues include side reactions (e.g., dimerization) and purification bottlenecks. Solutions include:
  • Flow chemistry : Continuous synthesis reduces reaction times and improves yield .
  • Automated chromatography : Flash systems (e.g., Biotage®) enable high-purity isolation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。